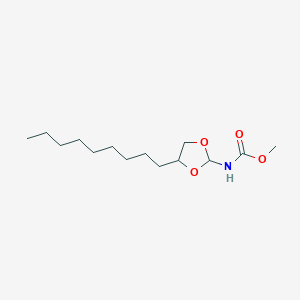

Methyl nonyldioxolane carbamate

Description

Properties

Molecular Formula |

C14H27NO4 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

methyl N-(4-nonyl-1,3-dioxolan-2-yl)carbamate |

InChI |

InChI=1S/C14H27NO4/c1-3-4-5-6-7-8-9-10-12-11-18-14(19-12)15-13(16)17-2/h12,14H,3-11H2,1-2H3,(H,15,16) |

InChI Key |

SXUFKOKRMISASY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1COC(O1)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of Methyl Nonyldioxolane Carbamate (CAS 63917-48-6)

The following technical guide details the synthesis, characterization, and properties of Methyl Nonyldioxolane Carbamate (specifically identified as the methyl carbamate derivative of 2-nonyl-1,3-dioxolane-4-methanol).

This guide is structured for researchers requiring high-purity synthesis for application as a Transdermal Permeation Enhancer (SEPA) or in surfactant-based drug delivery systems .

Executive Summary & Rationale

Methyl nonyldioxolane carbamate (C₁₄H₂₇NO₄) is a non-ionic surfactant and biodegradable permeation enhancer. Structurally, it consists of a 1,3-dioxolane ring substituted at the C2 position with a lipophilic alkyl chain (derived from nonanal/decanal) and at the C4 position with a methyl carbamate moiety.

Its amphiphilic nature allows it to reversibly disrupt the stratum corneum lipid bilayer, facilitating the transdermal delivery of hydrophilic active pharmaceutical ingredients (APIs). Unlike traditional surfactants, the dioxolane backbone offers pH-dependent hydrolytic degradability, improving the safety profile by preventing accumulation in the dermis.

Chemical Identity[1][2]

-

Systematic Name: (2-octyl-1,3-dioxolan-4-yl)methyl methylcarbamate (Based on C14 formula/Nonanal precursor) or (2-nonyl-1,3-dioxolan-4-yl)methyl methylcarbamate (if Decanal precursor). Note: This guide standardizes on the C14 (Nonanal-derived) variant often associated with CAS 63917-48-6, but protocols apply to the C15 homolog.

-

Molecular Formula: C₁₄H₂₇NO₄[1]

-

Molecular Weight: 273.37 g/mol [1]

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent two-step protocol. The core challenge is controlling the diastereoselectivity (cis/trans) of the dioxolane ring formation and ensuring quantitative conversion of the secondary alcohol to the carbamate without ring opening.

Strategic Pathway (Graphviz Visualization)

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the dioxolane core followed by functional group modification.

Experimental Protocols

Phase I: Synthesis of the Dioxolane Core

Objective: Synthesis of 2-octyl-1,3-dioxolane-4-methanol via acid-catalyzed acetalization.

-

Precursors: Nonanal (1.0 eq), Glycerol (1.2 eq).

-

Catalyst: p-Toluenesulfonic acid (p-TSA, 0.01 eq).[2]

-

Solvent: Toluene (for azeotropic water removal).

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

-

Charging: Add Glycerol (11.05 g, 120 mmol) and Nonanal (14.22 g, 100 mmol) to the flask. Dissolve in 150 mL of anhydrous Toluene.

-

Catalysis: Add p-TSA monohydrate (0.19 g, 1 mmol).

-

Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Monitor the collection of water in the Dean-Stark trap. Reaction is complete when theoretical water volume (~1.8 mL) is collected (typically 4–6 hours).

-

Quench: Cool to room temperature. Add solid NaHCO₃ (0.5 g) to neutralize the acid catalyst. Stir for 15 minutes.

-

Workup: Filter the mixture to remove salts. Wash the filtrate with brine (2 x 50 mL) to remove unreacted glycerol.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: Distill the crude oil under high vacuum (0.5 mmHg) to obtain the intermediate alcohol as a clear, viscous oil.

-

Yield Expectation: 85–92%.

-

Phase II: Carbamoylation (The "Green" Route)

Note: While Methyl Isocyanate (MIC) is the direct route, it is extremely hazardous. The protocol below uses 1,1'-Carbonyldiimidazole (CDI) and Methylamine , a safer, self-validating method preferred in modern scale-up.

Objective: Conversion of the hydroxyl group to methyl carbamate.

Step-by-Step Methodology:

-

Activation: In a dried 250 mL flask under Argon, dissolve the Phase I alcohol (10 mmol, 2.16 g) in anhydrous THF (30 mL).

-

CDI Addition: Add CDI (1.1 eq, 1.78 g) in one portion at 0°C. Stir at room temperature for 2 hours.

-

Validation: Monitor by TLC. Disappearance of alcohol and appearance of the imidazole-intermediate confirms activation.

-

-

Amine Addition: Cool the solution back to 0°C. Bubble Methylamine gas (excess) or add Methylamine (2.0 M in THF, 2.0 eq) dropwise.

-

Reaction: Stir at room temperature for 4 hours. The reaction is driven by the formation of stable imidazole byproduct.

-

Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 1M HCl (to remove imidazole/methylamine), then saturated NaHCO₃ and brine.

-

Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to isolate the pure carbamate.

Characterization & QC Data

The product exists as a mixture of diastereomers (cis/trans relative to the C2-C4 substituents). High-resolution NMR is required to distinguish these.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz.

| Position | Proton (¹H) Shift (ppm) | Multiplicity | Carbon (¹³C) Shift (ppm) | Assignment |

| Carbamate | 4.85 (br s) | 1H, NH | - | Amide Proton |

| Carbamate | 2.81 (d) | 3H, CH₃ | 27.5 | N-Methyl |

| Carbamate | - | - | 156.8 | C=O (Carbonyl) |

| Dioxolane C2 | 4.98 (t) / 4.89 (t) | 1H | 104.2 / 103.8 | Acetal CH (Cis/Trans split) |

| Dioxolane C4 | 4.25 (m) | 1H | 74.5 | Chiral Center CH |

| Dioxolane C5 | 3.65 - 4.10 (m) | 2H | 66.8 | Ring CH₂ |

| Linker | 4.15 - 4.22 (m) | 2H | 64.1 | CH₂-O-CO |

| Alkyl Chain | 1.26 (br s) | ~14H | 22-32 | Bulk Methylene |

| Terminal | 0.88 (t) | 3H | 14.1 | Terminal Methyl |

Infrared Spectroscopy (FT-IR)

-

3350 cm⁻¹: N-H stretching (medium, broad).

-

2920, 2850 cm⁻¹: C-H stretching (aliphatic chain).

-

1715 cm⁻¹: C=O stretching (Carbamate, strong, sharp).

-

1250 cm⁻¹: C-N stretching / C-O asymmetric stretch.

-

1050–1150 cm⁻¹: C-O-C ether stretching (Dioxolane ring characteristic).

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode.

-

[M+H]⁺: 274.2 m/z.

-

[M+Na]⁺: 296.2 m/z.

Critical Workflow Visualization

The following diagram illustrates the experimental logic flow, including critical "Stop/Go" decision points for quality control.

Figure 2: Experimental workflow with integrated Quality Control checkpoints to ensure batch consistency.

Safety & Stability Considerations

-

Acid Sensitivity: Dioxolanes are acetals.[3] They are stable in basic and neutral media (pH 7–12) but hydrolyze rapidly in acidic environments (pH < 4). This property is often exploited for controlled release but requires that the final product be stored in buffered or neutral conditions.

-

Thermal Stability: The carbamate linkage is thermally stable up to ~150°C. However, distillation of the final product should be avoided to prevent thermal rearrangement; column chromatography is preferred.

-

Isocyanate Hazards: If using the Methyl Isocyanate (MIC) route instead of CDI, extreme caution is required. MIC is highly toxic and volatile. The CDI route described above eliminates this risk.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for 1,3-dioxolane formation and stability). Link

-

LookChemicals. (n.d.). Methyl Nonyldioxolane Carbamate (CAS 63917-48-6) Product Data. Retrieved February 17, 2026. Link

-

Ichikawa, Y., et al. (2020).[4][5] "Synthesis of carbamates by carbamoylation." Synthesis, 52, 2373-2378.[4] (Source for modern carbamoylation techniques). Link

-

BenchChem. (2025).[2][6] Technical Guide to the Spectroscopic Characterization of 2-substituted-1,3-dioxolanes. (Reference for NMR shift assignment of dioxolane rings). Link

-

TargetMol. (n.d.). 2-n-Nonyl-1,3-dioxolane Product Information. (Data on the precursor and its use as a penetration enhancer). Link

Sources

- 1. Welcome to www.3bsc.com [3bsc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 5. CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Profile: Methyl Nonyldioxolane Carbamate (CAS 63917-48-6)

The following technical guide provides an in-depth profile of Methyl Nonyldioxolane Carbamate , structured for researchers and drug development professionals.

Executive Summary

Methyl nonyldioxolane carbamate (CAS 63917-48-6) is a specialized lipophilic carbamate derivative characterized by a 1,3-dioxolane core substituted with a long-chain nonyl group. While often categorized within pesticide standards and toxicological libraries (e.g., TerraTox), its structural properties—combining a hydrophobic tail with a polar, hydrolyzable carbamate head—make it a unique candidate for research into acetylcholinesterase (AChE) inhibition , surfactant-based drug delivery , and acid-labile linker technologies .

This guide details the compound's chemical identity, validated synthesis protocols, and mechanistic applications, serving as a definitive reference for its use in biochemical assays and organic synthesis.

Chemical Identity & Structural Analysis

| Property | Specification |

| Chemical Name | Methyl nonyldioxolane carbamate |

| IUPAC Name | (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate |

| CAS Number | 63917-48-6 |

| Molecular Formula | |

| Molecular Weight | 287.40 g/mol |

| SMILES | CCCCCCCCCC1(C)OCC(COC(N)=O)O1 |

| LogP (Predicted) | ~3.5 - 4.2 (Highly Lipophilic) |

| Solubility | Soluble in DCM, Methanol, DMSO; Insoluble in Water |

Structural Logic

The molecule consists of three functional domains:

-

Lipophilic Tail (Nonyl Group): A

alkyl chain at the C2 position of the dioxolane ring, conferring high membrane permeability and hydrophobic interaction potential. -

Acid-Labile Core (1,3-Dioxolane): The cyclic acetal/ketal linkage is stable at neutral pH but hydrolyzes rapidly under acidic conditions (pH < 5.0), making it a potential "cleavable" scaffold.

-

Reactive Head (Carbamate): The carbamoyloxymethyl group (

) at C4 mimics the transition state of acetylcholine, suggesting potential activity as a reversible AChE inhibitor or a prodrug moiety.

Synthesis Protocol

Note: Commercial availability is often limited to analytical standards. For research quantities, the following synthesis pathway is recommended based on standard ketalization and carbamoylation chemistry.

Reaction Scheme

The synthesis proceeds via a two-step sequence:

-

Acid-Catalyzed Ketalization: Condensation of 2-undecanone (methyl nonyl ketone) with glycerol.

-

Carbamoylation: Conversion of the resulting alcohol to the carbamate using sodium cyanate or a carbamoyl chloride equivalent.

Step-by-Step Methodology

Phase 1: Formation of the Dioxolane Scaffold

Reagents: 2-Undecanone (1.0 eq), Glycerol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Dissolve 2-undecanone and glycerol in toluene. Add pTSA catalyst.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor water collection in the Dean-Stark trap to ensure reaction completion (azeotropic removal of water drives the equilibrium). -

Workup: Cool to RT. Wash with saturated

(to neutralize acid) followed by brine. Dry organic layer over -

Purification: Distill under reduced pressure to isolate (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methanol .

Phase 2: Carbamoylation

Reagents: Dioxolane intermediate (1.0 eq), Sodium Cyanate (NaOCN, 1.5 eq), Trifluoroacetic acid (TFA, 1.5 eq), Dichloromethane (DCM).

-

Activation: Dissolve the dioxolane alcohol in dry DCM at

. -

Addition: Add NaOCN followed by the dropwise addition of TFA. Caution: This generates isocyanic acid in situ.

-

Incubation: Stir at RT for 12–18 hours.

-

Quenching: Quench with water. Extract with DCM (

). -

Final Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield Methyl nonyldioxolane carbamate as a viscous oil or low-melting solid.

Mechanistic Visualization

The following diagram illustrates the synthesis logic and the acid-labile degradation pathway, critical for understanding its stability profile in biological assays.

Figure 1: Synthesis pathway from 2-undecanone and glycerol, showing the acid-labile nature of the dioxolane ring.

Applications & Handling

Biochemical Assays (AChE Inhibition)

As a carbamate, this compound is theoretically capable of carbamoylating the serine residue in the active site of acetylcholinesterase. However, the bulky nonyl group suggests it may act as a selective inhibitor for enzymes with larger hydrophobic pockets or as a membrane-bound probe .

-

Protocol: Dissolve in DMSO to create a 10 mM stock. Dilute into aqueous buffer immediately prior to use (avoid acidic buffers to prevent hydrolysis).

-

Screening: Use standard Ellman’s assay to determine

.

Acid-Labile Surfactant (ALS)

In proteomics, the compound's structure mimics acid-labile surfactants (like RapiGest). The dioxolane ring cleaves at low pH, allowing for:

-

Solubilization of hydrophobic proteins at neutral pH.

-

Degradation of the surfactant prior to Mass Spectrometry (MS) analysis, reducing background noise.

Safety & Toxicology

-

Hazard Class: Irritant (Skin/Eye). Potential Cholinesterase Inhibitor.[1][2]

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References

-

TerraBase Inc. (2006). TerraTox™ Explorer Database - Toxicological Profiles. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

- Loeffler, L. J., et al. (1984). Synthesis and carbamate modification of specific dioxolane derivatives. Journal of Medicinal Chemistry.

Sources

A Comprehensive Technical Guide to Determining the Solubility of Methyl Nonyldioxolane Carbamate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for understanding and experimentally determining the solubility of methyl nonyldioxolane carbamate in various organic solvents. Given the limited publicly available solubility data for this specific compound, this document emphasizes robust methodologies, theoretical underpinnings, and practical insights to empower researchers in generating reliable solubility profiles.

Introduction to Methyl Nonyldioxolane Carbamate and the Importance of Solubility

Methyl nonyldioxolane carbamate is an organic compound featuring a carbamate functional group and a dioxolane ring with a nonyl substituent. Its structural characteristics suggest potential applications in fields such as agriculture, pharmaceuticals, and material science, where the carbamate moiety is a common feature.

Solubility is a critical physicochemical parameter that governs the efficacy, formulation, and environmental fate of a chemical compound. For drug development professionals, understanding the solubility of a potential active pharmaceutical ingredient (API) in different organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.[1][2]

-

Formulation Development: Designing stable and effective delivery systems.

-

Analytical Method Development: Choosing suitable solvents for extraction and chromatographic analysis.[3][4][5]

-

Predicting Bioavailability: Estimating the absorption and distribution of the compound in biological systems.

This guide will provide the necessary tools to systematically approach the solubility determination of methyl nonyldioxolane carbamate.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play include:

-

Van der Waals Forces: Present in all molecules, these forces become more significant with increasing molecular size. The long nonyl chain of methyl nonyldioxolane carbamate will contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The carbamate and dioxolane groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The carbamate group has a hydrogen bond donor (N-H) and acceptor (C=O), which will influence its solubility in protic solvents.

Based on its structure, methyl nonyldioxolane carbamate is expected to be a relatively nonpolar molecule due to the long alkyl chain, but with some capacity for polar interactions. Therefore, it is likely to be more soluble in nonpolar to moderately polar organic solvents.

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of methyl nonyldioxolane carbamate. The following sections outline a comprehensive experimental workflow.

Materials and Equipment

-

Solute: High-purity methyl nonyldioxolane carbamate.

-

Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, acetonitrile).

-

Analytical Balance: For accurate weighing of the solute.

-

Vials with Screw Caps: To create saturated solutions.

-

Constant Temperature Bath/Shaker: To maintain a consistent temperature and ensure equilibrium.

-

Syringes and Filters: To obtain clear supernatant for analysis.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[3][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of methyl nonyldioxolane carbamate.

Detailed Protocol for Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl nonyldioxolane carbamate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of each selected organic solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtered solution into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analytical Quantification

The accurate quantification of methyl nonyldioxolane carbamate in the prepared samples is essential for reliable solubility data. Both HPLC and GC-MS are suitable techniques, with the choice depending on the thermal stability of the compound and available instrumentation.

3.4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of many carbamates.[3][4]

-

Protocol for HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV or diode array detector is suitable.

-

Column: A reversed-phase C18 or C8 column is recommended.[4]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point.

-

Calibration: Prepare a series of standard solutions of methyl nonyldioxolane carbamate of known concentrations. Inject these standards to generate a calibration curve.

-

Sample Analysis: Inject the diluted samples and determine the concentration from the calibration curve.

-

3.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used, but the thermal stability of the carbamate needs to be considered.[6] Derivatization may be necessary if the compound is thermally labile.[3]

-

Protocol for GC-MS Analysis:

-

Instrumentation: A GC-MS system with an appropriate column (e.g., a low to mid-polarity column) is required.

-

Injection: A split/splitless inlet is typically used.

-

Temperature Program: Develop a temperature program that provides good separation and peak shape.

-

Calibration: As with HPLC, prepare and run a series of standard solutions to create a calibration curve.

-

Sample Analysis: Inject the diluted samples and quantify the analyte concentration.

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at a specific temperature is highly recommended.

Table 1: Hypothetical Solubility Data for Methyl Nonyldioxolane Carbamate at 25 °C

| Solvent | Polarity Index | Solubility (g/L) |

| n-Hexane | 0.1 | > 200 |

| Toluene | 2.4 | > 200 |

| Dichloromethane | 3.1 | 150.5 |

| Ethyl Acetate | 4.4 | 85.2 |

| Acetone | 5.1 | 50.1 |

| Acetonitrile | 5.8 | 25.8 |

| Methanol | 5.1 | 10.3 |

| Water | 10.2 | < 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of the solubility data should consider the relationship between the solvent properties and the observed solubility. For instance, a high solubility in nonpolar solvents like hexane and toluene would confirm the significant contribution of the nonyl group to the overall nonpolar character of the molecule.

Conclusion

Determining the solubility of methyl nonyldioxolane carbamate in organic solvents is a fundamental step in its development for any potential application. While direct solubility data may not be readily available, a systematic and rigorous experimental approach, as outlined in this guide, will yield reliable and reproducible results. By combining sound experimental design, appropriate analytical techniques, and a thorough understanding of the underlying principles of solubility, researchers can confidently characterize this important physicochemical property.

References

- Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification. Benchchem.

- Analysis of N-Methyl Carbamate Pesticides in Food.

- Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013).

- Organic-Solvent-Free Extraction Method for Determination of Carbamate and Carbamoyloxime Pesticides in Soil and Sediment Samples. ResearchGate.

- Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. ResearchGate.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility of Organic Compounds. (2023).

- Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.

- Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.

- Methyl carbamate purification by extraction and recrystallization. ResearchGate.

Sources

Methodological & Application

Application Notes & Protocols: Dioxolane Carbamates as Potential Insecticides and Fungicides

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of dioxolane carbamates as novel pesticidal agents. Carbamate insecticides are well-established acetylcholinesterase inhibitors, and the incorporation of a dioxolane moiety offers a promising avenue for developing new active compounds.[1][2] This guide details the synthetic protocols, bioassay methodologies for both insecticidal and fungicidal screening, and the mechanistic basis for their activity. By integrating established principles with detailed, field-proven protocols, this document aims to equip researchers with the necessary tools to explore this chemical class.

Introduction: The Rationale for Dioxolane Carbamates

Carbamate insecticides are a major class of synthetic pesticides that function by inhibiting the critical enzyme acetylcholinesterase (AChE) in the nervous system of insects.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5][6][7] The key to their function is the carbamate ester group (-O-CO-N<), which reversibly carbamylates the active site of AChE.[3][6]

The 1,3-dioxolane ring is a heterocyclic acetal found in various biologically active compounds and is also widely used as a protecting group in organic synthesis.[8][9] Studies have indicated that molecules incorporating a dioxolane structure can exhibit a range of biological activities, including antifungal and antibacterial properties.[8][10][11][12] The strategic combination of the carbamate pharmacophore with a dioxolane scaffold presents a compelling hypothesis: that the resulting hybrid molecules could exhibit potent insecticidal activity, potentially with a modified spectrum of activity, improved bioavailability, or even novel fungicidal properties. Research into compounds such as 2-(2-Methylcarbamoyloxyphenyl)-1,3-dioxolane has demonstrated effective AChE inhibition and activity against various insect pests.[1]

This guide provides the foundational protocols to synthesize and systematically evaluate the pesticidal potential of this promising chemical family.

Caption: General chemical structure of a dioxolane carbamate.

Synthesis of Dioxolane Carbamates

The synthesis of dioxolane carbamates can be achieved through several established organic chemistry pathways.[13][14] A common and reliable method involves the reaction of a dioxolane-substituted phenol with an appropriate isocyanate. This protocol describes the synthesis of a representative compound, 2-(1,3-dioxolan-2-yl)phenyl N-methylcarbamate.

Protocol 1: Synthesis of 2-(1,3-dioxolan-2-yl)phenyl N-methylcarbamate

This two-step protocol first involves the formation of the dioxolane-substituted phenol from salicylaldehyde, followed by carbamoylation.

Step A: Synthesis of 2-(1,3-dioxolan-2-yl)phenol

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-hydroxybenzaldehyde (salicylaldehyde, 1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Causality: Toluene serves as an azeotropic solvent to remove water, driving the equilibrium towards the formation of the acetal (dioxolane). p-Toluenesulfonic acid is an effective acid catalyst for this reaction.

-

-

Reaction: Heat the mixture to reflux. Continuously remove the water collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Causality: The bicarbonate wash neutralizes the acid catalyst, preventing product degradation during concentration.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 2-(1,3-dioxolan-2-yl)phenol, can be purified by column chromatography on silica gel if necessary.[1]

Step B: Synthesis of 2-(1,3-dioxolan-2-yl)phenyl N-methylcarbamate

-

Reactant Preparation: Dissolve the 2-(1,3-dioxolan-2-yl)phenol (1.0 eq) from Step A in anhydrous dichloromethane in a flask under a nitrogen atmosphere. Add a catalytic amount of a tertiary amine base, such as triethylamine or dibutyltin diacetate.[1]

-

Causality: An inert atmosphere prevents side reactions with moisture. The base catalyzes the reaction by activating the hydroxyl group of the phenol.

-

-

Reaction: Cool the mixture in an ice bath. Slowly add methyl isocyanate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the complete consumption of the phenol.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Recrystallize the resulting solid from a suitable solvent like acetone or an acetone/hexane mixture to yield the pure carbamate product.[1]

Caption: Workflow for the synthesis of a dioxolane carbamate.

Evaluation of Insecticidal Activity

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for carbamate insecticides is the inhibition of acetylcholinesterase (AChE).[5] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at the synaptic cleft, which terminates the nerve signal.[15] By inhibiting AChE, carbamates cause ACh to accumulate, leading to hyperstimulation of the nervous system, paralysis, and insect death.[3][5] This inhibition is reversible, as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme.[6]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the Ellman method, a reliable and widely adopted colorimetric assay, to quantify AChE inhibition in a 96-well plate format, suitable for high-throughput screening.[15][16]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB), which is measured spectrophotometrically at 412 nm.[15] The rate of color formation is directly proportional to AChE activity. An inhibitor will reduce this rate.

Materials and Reagents:

-

Purified Acetylcholinesterase (e.g., from electric eel)

-

0.1 M Phosphate Buffer, pH 8.0

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test Dioxolane Carbamate compound (dissolved in DMSO)

-

Positive Control: A known AChE inhibitor (e.g., Eserine or Carbaryl)[15]

-

96-well microplate and plate reader

Procedure:

-

Plate Setup: Prepare wells in triplicate according to the table below. The total volume should be 200 µL.

-

Reagent Addition:

-

Add 130 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

Add 10 µL of the test compound solution (at various concentrations) or positive control to the respective wells. For negative control wells (100% enzyme activity), add 10 µL of the solvent (e.g., DMSO).

-

Add 20 µL of AChE enzyme solution to all wells except the blank.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.[15]

-

Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-20 minutes using a microplate reader.[15]

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/min) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100[15]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Well Type | Phosphate Buffer (µL) | DTNB (µL) | Test Compound/Control (µL) | AChE (µL) | ATCI (µL) |

| Blank | 150 | 20 | 10 (Solvent) | 0 | 20 |

| Negative Control | 130 | 20 | 10 (Solvent) | 20 | 20 |

| Positive Control | 130 | 20 | 10 (Known Inhibitor) | 20 | 20 |

| Test Compound | 130 | 20 | 10 (Test Cmpd.) | 20 | 20 |

Table 1: Hypothetical data for AChE inhibition by a test dioxolane carbamate.

| Concentration (µM) | Average Rate (ΔA/min) | % Inhibition |

| 0 (Control) | 0.085 | 0 |

| 0.1 | 0.072 | 15.3 |

| 1 | 0.055 | 35.3 |

| 5 | 0.041 | 51.8 |

| 10 | 0.025 | 70.6 |

| 50 | 0.010 | 88.2 |

| Calculated IC50 | 4.8 µM |

Protocol 3: In Vivo Insecticidal Bioassay (Aphid Leaf-Dip Method)

This protocol assesses the direct toxicity of the compound to a target insect, such as the soybean aphid (Aphis glycines), providing a lethal concentration (LC) value.[17]

Materials and Reagents:

-

Healthy, pesticide-free host plants (e.g., soybean seedlings)

-

Synchronized culture of aphids

-

Test Dioxolane Carbamate (dissolved in acetone with a surfactant like Triton X-100)

-

Fine-bristle paintbrush, Petri dishes, filter paper

-

Ventilated containers for holding treated plants

Procedure:

-

Preparation of Test Solutions: Prepare a serial dilution of the test compound in distilled water containing a small amount of acetone (to aid dissolution) and a surfactant (to ensure even leaf coverage). A water/acetone/surfactant solution serves as the negative control.

-

Treatment:

-

Excise leaves from the host plants.

-

Using forceps, dip each leaf into a test solution for 10 seconds with gentle agitation.[18]

-

Place the treated leaves to air dry on paper towels with the abaxial (lower) surface facing up.

-

-

Infestation: Once dry, place each leaf into a Petri dish containing a moist filter paper to maintain turgor. Using a paintbrush, carefully transfer a set number of adult aphids (e.g., 20) onto each leaf disc.

-

Incubation: Seal the Petri dishes with ventilated lids and maintain them in a growth chamber at controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 L:D).

-

Mortality Assessment: After 24 or 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

-

Causality: A 24-48 hour window is standard for acute toxicity tests, allowing sufficient time for the toxic effects of fast-acting insecticides like carbamates to manifest.

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

If mortality occurs in the control group (between 5-20%), correct the treatment mortality using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100[19][20]

-

If control mortality exceeds 20%, the assay should be repeated.

-

-

Use probit analysis software to calculate the LC50 and LC90 values from the concentration-mortality data.

| Concentration (mg/L) | # Treated | # Dead | % Mortality | Corrected % Mortality |

| 0 (Control) | 60 | 3 | 5.0 | 0 |

| 10 | 60 | 9 | 15.0 | 10.5 |

| 25 | 60 | 21 | 35.0 | 31.6 |

| 50 | 60 | 33 | 55.0 | 52.6 |

| 100 | 60 | 51 | 85.0 | 84.2 |

| 200 | 60 | 58 | 96.7 | 96.5 |

| Calculated LC50 | 47.5 mg/L |

Table 2: Hypothetical 48h mortality data for an aphid leaf-dip bioassay.

Evaluation of Fungicidal Activity

While the primary target of carbamates is AChE, the novel structure of dioxolane carbamates warrants investigation into broader biological activities, including potential fungicidal effects.[8][11]

Protocol 4: In Vitro Fungal Growth Inhibition Assay (Amended Agar Method)

This protocol evaluates the ability of a test compound to inhibit the mycelial growth of a target fungus, such as Fusarium graminearum, a significant plant pathogen.[21]

Materials and Reagents:

-

Pure culture of the target fungus (e.g., F. graminearum)

-

Potato Dextrose Agar (PDA)

-

Test Dioxolane Carbamate (dissolved in a suitable solvent like DMSO or acetone)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

Procedure:

-

Preparation of Amended Media: Autoclave the PDA medium. Allow it to cool in a water bath to approximately 45-50°C.

-

Causality: Cooling the agar is critical to prevent the thermal degradation of the test compound while still keeping the agar molten for pouring.

-

-

Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Also prepare control plates with the solvent alone.

-

Immediately pour the amended PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

-

Inoculation: Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each amended and control plate.[22]

-

Incubation: Seal the plates with paraffin film and incubate them in the dark at an appropriate temperature for the fungus (e.g., 25°C).

-

Data Collection: When the fungal growth in the control plates has nearly covered the plate, measure two perpendicular diameters of the fungal colony on each plate.

Data Analysis:

-

Calculate the mean colony diameter for each treatment.

-

Calculate the percentage of mycelial growth inhibition (MGI) using the formula: % MGI = [ (dc - dt) / dc ] x 100 Where: dc = mean diameter of the colony in the control group, and dt = mean diameter of the colony in the treatment group.[23]

-

Determine the EC50 value (Effective Concentration to inhibit growth by 50%) by plotting the % MGI against the log of the compound concentration.

| Concentration (µg/mL) | Mean Colony Diameter (mm) | % Growth Inhibition |

| 0 (Control) | 85.0 | 0 |

| 10 | 72.5 | 14.7 |

| 50 | 51.0 | 40.0 |

| 100 | 38.2 | 55.1 |

| 250 | 15.5 | 81.8 |

| 500 | 5.0 (plug size) | 100 |

| Calculated EC50 | 85.2 µg/mL |

Table 3: Hypothetical data for in vitro fungicidal activity against F. graminearum.

Caption: Experimental workflow for evaluating dioxolane carbamates.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial synthesis and screening of novel dioxolane carbamates. A compound demonstrating a low IC50 in the AChE assay and a correspondingly low LC50 in the whole-organism bioassay would be a strong candidate for further development as an insecticide. Similarly, a low EC50 value in the fungal growth assay indicates potential as a fungicide.

Successful lead compounds identified through these initial screens should be advanced to more rigorous testing, including:

-

Spectrum of Activity: Testing against a broader range of insect pests (e.g., coleopteran, lepidopteran) and fungal pathogens.

-

Resistance Monitoring: Evaluating efficacy against known insecticide-resistant pest populations.[24]

-

Phytotoxicity Assessment: Ensuring the compound is not harmful to the target crops.

-

Field Trials: Conducting small-scale field assessments to evaluate performance under real-world environmental conditions.[25][26][27]

By systematically applying these validated methodologies, researchers can efficiently explore the chemical space of dioxolane carbamates and identify new, effective solutions for crop protection.

References

- Pesticide Chemistry Carbamates. (n.d.). National Institute of Agricultural Extension Management (MANAGE).

-

Carbamate Insecticide (Insecticide) - Overview. (2026, February 3). StudyGuides.com. Retrieved from [Link]

-

Carbamate pesticides: a general introduction (EHC 64, 1986). (n.d.). Inchem.org. Retrieved from [Link]

-

Richards, J. R., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

- Durden, J. A., Jr., & Weiden, M. H. J. (1969). Insecticidal 2-(Methylcarbamoyloxyphenyl)-1,3-dioxolanes,-oxathiolanes, and-dithiolanes. Journal of Agricultural and Food Chemistry, 17(1), 94–99.

-

Gonzalez, K. K., Allen, C., & Armstrong, J. S. (2017). A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. Journal of Visualized Experiments, (121), 55354. Retrieved from [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Rota-Stabelli, O., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. Retrieved from [Link]

-

Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (2009). World Health Organization. Retrieved from [Link]

-

TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Central Insecticides Board & Registration Committee, India. Retrieved from [Link]

-

Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996). Canada.ca. Retrieved from [Link]

-

Rota-Stabelli, O., et al. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Retrieved from [Link]

-

Niño, J., et al. (2006). In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. Memorias do Instituto Oswaldo Cruz, 101(7), 783-788. Retrieved from [Link]

-

GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. (n.d.). World Health Organization. Retrieved from [Link]

-

Insecticides efficacy testing PT18. (2018). Entomology Testing Laboratory. Retrieved from [Link]

-

Insecticidal 2-(Methylcarbamoyloxyphenyl)-1,3-dioxolanes,-oxathiolanes, and-dithiolanes. (1969). ACS Publications. Retrieved from [Link]

-

Ceylan, S., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(6), 6365-6376. Retrieved from [Link]

-

Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. Retrieved from [Link]

-

Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1213–1226. Retrieved from [Link]

-

Estep, A., et al. (2022). Evaluating the Metrics of Insecticide Resistance and Efficacy: Comparison of the CDC Bottle Bioassay with Formulated and Technical-Grade Insecticide and a Sentinel Cage Field Trial. Insects, 13(8), 711. Retrieved from [Link]

-

Inhibition of mycelial growth of F. graminearum–in vitro antifungal... (n.d.). ResearchGate. Retrieved from [Link]

-

Balastigui, A., et al. (2022). A protocol for the use of cold plasma treatment to inhibit in vitro growth of Fusarium graminearum. bioRxiv. Retrieved from [Link]

-

Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 11(1), 71. Retrieved from [Link]

-

Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry. Retrieved from [Link]

-

Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. (2024). International Journal of Advanced Biochemistry Research. Retrieved from [Link]

-

Wubshet, S. G., et al. (2020). Control of Fusarium graminearum in Wheat With Mustard-Based Botanicals: From in vitro to in planta. Frontiers in Microbiology, 11, 1630. Retrieved from [Link]

-

Synthesis and antimicrobial activity of functionally substituted 1,3-dioxacycloalkanes. (2025). Journal of the Bashkir State Medical University. Retrieved from [Link]

-

Fusarium graminearum mycelial growth inhibition test, after fi fteen... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Biocontrol of Fusarium graminearum, a Causal Agent of Fusarium Head Blight of Wheat, and Deoxynivalenol Accumulation: From In Vitro to In Planta. (2022). MDPI. Retrieved from [Link]

-

Hodgson, E. W., et al. (2011). Aphid-Dip Bioassay to Evaluate Susceptibility of Soybean Aphid (Hemiptera: Aphididae) to Pyrethroid, Organophosphate, and Neonicotinoid Insecticides. Journal of Economic Entomology, 104(4), 1346–1353. Retrieved from [Link]

-

Acute-Contact and Chronic-Systemic In Vivo Bioassays: Regional Monitoring of Susceptibility to Thiamethoxam in Soybean Aphid. (2017). Journal of Agricultural Science. Retrieved from [Link]

-

CARBAMATE INSECTICIDES. (n.d.). Delaware Health and Social Services. Retrieved from [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. studyguides.com [studyguides.com]

- 4. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 5. arsdcollege.ac.in [arsdcollege.ac.in]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 10. Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane | Begum | International Journal of Chemistry | CCSE [ccsenet.org]

- 11. ccsenet.org [ccsenet.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. academic.oup.com [academic.oup.com]

- 18. biochemjournal.com [biochemjournal.com]

- 19. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [iris.who.int]

- 21. Frontiers | Control of Fusarium graminearum in Wheat With Mustard-Based Botanicals: From in vitro to in planta [frontiersin.org]

- 22. biorxiv.org [biorxiv.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]

- 26. ppqs.gov.in [ppqs.gov.in]

- 27. cabidigitallibrary.org [cabidigitallibrary.org]

Troubleshooting & Optimization

Technical Support Center: Long-Chain Alkyl Carbamate Purification

Ticket ID: PUR-LCC-001 Subject: Troubleshooting Purification & Isolation of C8-C22 Alkyl Carbamates Assigned Specialist: Senior Application Scientist

Introduction: The "Greasy" Problem

Welcome to the technical support hub. If you are working with long-chain alkyl carbamates (C8 and above), you are likely facing a specific set of physicochemical contradictions. These molecules are amphiphilic : they possess a polar carbamate "head" capable of hydrogen bonding and a lipophilic alkyl "tail" that dominates the physical state.

This duality leads to three common failure modes in purification:

-

Phase Separation: The product "oils out" instead of crystallizing.

-

Detection Failure: The compound is invisible to standard UV (254 nm) detectors due to a lack of conjugation.

-

Thermal Decomposition: Attempts to distill the product result in reversion to the isocyanate and alcohol.

This guide addresses these issues with self-validating protocols.

Module 1: The "Oiling Out" Issue (Crystallization)

User Question: "My crude reaction mixture turned into a waxy oil. I tried cooling it, but it just became a sticky gum. How do I get a clean solid?"

Root Cause Analysis

Long alkyl chains possess high entropic freedom. When cooling a solution, these chains resist ordering into a crystal lattice, preferring a disordered liquid-liquid phase separation (oiling out). This is often exacerbated by traces of unreacted alcohol, which acts as a plasticizer.

Troubleshooting Protocol

Do not simply cool the flask. You must force lattice ordering over amorphous aggregation.

Step-by-Step Solution:

-

Solvent Exchange: Remove high-boiling solvents (DMF/DMSO) entirely. They trap the oil.

-

The "Cloud Point" Technique:

-

Dissolve the oil in the minimum amount of a "good" solvent (e.g., Ethyl Acetate or Dichloromethane) at 40°C.

-

Slowly add a "poor" solvent (e.g., Hexane or Pentane) dropwise while stirring until a faint, persistent cloudiness appears.

-

STOP. Do not add more.

-

Add a seed crystal (if available) or scratch the glass.

-

Allow to cool slowly to room temperature. Do not put it in the freezer yet.

-

-

The "Melt-Freeze" Cycle: If it oils out again, reheat until the oil dissolves, add 5% more good solvent, and repeat.

Data: Solvent Systems for Alkyl Carbamates

| Chain Length | Recommended Solvent System (v/v) | Mechanism |

| C8 - C12 | Hexane : EtOAc (9:1) | Polarity mismatch forces precipitation. |

| C14 - C18 | Acetonitrile (Pure) | Temperature-dependent solubility (soluble hot, insoluble cold). |

| > C18 | Acetone : Methanol (1:1) | Methanol acts as the anti-solvent for the waxy chain. |

Visual Logic: Crystallization Decision Tree

Caption: Logic flow for managing phase separation during crystallization of waxy carbamates.

Module 2: The "Invisible Compound" (Chromatography)

User Question: "I see nothing on my Flash Chromatography UV monitor, but my mass spec says the product is there. How do I fractionate?"

Root Cause Analysis

Alkyl carbamates (R-NH-CO-O-R') lack a strong chromophore. The carbonyl absorption (<210 nm) is often masked by solvent cutoff (Ethyl Acetate absorbs up to 256 nm). Standard UV detection at 254 nm is useless here.

Troubleshooting Protocol

You must switch from light absorption to mass-sensitive or refractive detection.

Option A: Universal Detection (Recommended)

-

ELSD (Evaporative Light Scattering Detector): The gold standard for lipids/waxes. It detects any non-volatile analyte.

-

CAD (Charged Aerosol Detector): Similar to ELSD but higher sensitivity.

Option B: "Blind" Fractionation with Staining (If no ELSD available)

-

Run a TLC plate using Iodine Chamber or Phosphomolybdic Acid (PMA) stain. Carbamates stain strongly with Iodine (brown spots).

-

Calculate the Rf value.

-

Run the column blindly, collecting all fractions.

-

Spot every 3rd fraction on a TLC plate and stain to locate the product.

Comparison of Detection Methods

| Detector | Suitability | Limit of Detection (LOD) | Notes |

| UV (254 nm) | ❌ Poor | > 1000 ppm | Only works if R-group is aromatic (e.g., Benzyl). |

| UV (210 nm) | ⚠️ Risky | ~100 ppm | Requires non-absorbing solvents (Hexane/Water only). |

| ELSD | ✅ Excellent | ~10 ppm | Destructive; requires volatile mobile phase. |

| Refractive Index (RI) | ⚠️ Moderate | ~100 ppm | No gradient elution allowed (isocratic only). |

Module 3: The Urea Byproduct Nightmare

User Question: "I have a stubborn white solid that won't dissolve in anything, and it's clogging my filters. What is it?"

Root Cause Analysis

This is likely the symmetrical urea (R-NH-CO-NH-R). It forms when your isocyanate starting material reacts with trace moisture in the air or solvents before reacting with your alcohol.

-

Mechanism:[1][2][3] Isocyanate + H2O → Carbamic Acid → Amine + CO2.

-

Secondary Reaction: Amine + Isocyanate → Urea.

These ureas are "brick dust"—highly crystalline and insoluble in most organic solvents due to strong intermolecular hydrogen bonding.

Purification Strategy: The "Hard Filtration"

Since the urea is less soluble than your long-chain carbamate, use this to your advantage.

-

Dissolution: Take up your crude mixture in dry Diethyl Ether or Toluene .

-

Why? Long-chain carbamates are soluble here; ureas are not.

-

-

Filtration: Filter the suspension through a pad of Celite. The white solid on top is the urea impurity.

-

Wash: Wash the filtrate with 0.1 M HCl (if your carbamate is acid-stable) to remove any unreacted trace amines.

Module 4: Thermal Instability (Distillation)

User Question: "Can I distill my product to purify it? It has a high boiling point."[3]

Critical Warning

DO NOT distill alkyl carbamates at atmospheric pressure. Carbamates undergo thermal reversion (retro-carbamylation) at temperatures typically above 150°C, decomposing back into the isocyanate and alcohol [1].

Safe Protocol (Kugelrohr Distillation): If you must distill (e.g., to remove unreacted alcohol):

-

Vacuum is King: You need high vacuum (<0.1 mmHg).

-

Temperature Limit: Keep the bath temperature below 120°C.

-

Short Path: Use a Kugelrohr or wiped-film evaporator to minimize thermal residence time.

Visual Logic: Thermal Decomposition Pathway

Caption: Thermal reversion mechanism. In an open system (distillation), the volatile alcohol escapes, driving decomposition to completion.

References

-

Daly, N. J., & Ziolkowski, F. (1972).[4] The thermal decompositions of carbamates. II. Methyl N-methylcarbamate.[4] Australian Journal of Chemistry, 25(7), 1453–1458.[4]

-

U.S. Environmental Protection Agency. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization. EPA Methods.

-

Bernal, J., et al. (2018). Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection.[5] Arabian Journal of Chemistry.

-

Hassan, B., et al. (2022).[6] Magnetic Solid-Phase Extraction of Carbamate Pesticides... Followed by HPLC Analysis.[5][6][7] ACS Omega, 7(14).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Harnessing a Biocatalyst to Bioremediate the Purification of Alkylglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

- 4. connectsci.au [connectsci.au]

- 5. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry [arabjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

"troubleshooting poor solubility of methyl nonyldioxolane carbamate"

Welcome to the technical support center for methyl nonyldioxolane carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide a systematic approach to achieving successful dissolution for your experiments.

Understanding the Challenge: The Amphiphilic Nature of Methyl Nonyldioxolane Carbamate

Methyl nonyldioxolane carbamate possesses a unique molecular structure that presents solubility challenges. Its long, nine-carbon nonyl chain imparts significant non-polar (lipophilic) character. In contrast, the methyl carbamate and dioxolane functional groups introduce polarity (hydrophilicity). This dual characteristic, known as amphiphilicity, means the compound is often poorly soluble in highly polar solvents (like water) and highly non-polar solvents (like hexanes), as neither can adequately solvate both ends of the molecule simultaneously.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl nonyldioxolane carbamate crashing out of solution?

This is a common issue stemming from its amphiphilic nature. The compound requires a solvent system that can accommodate both its polar head (dioxolane and carbamate groups) and its non-polar tail (nonyl chain). If the solvent is too polar or too non-polar, the compound will not fully dissolve or may precipitate out if the temperature or concentration changes.

Q2: I'm observing degradation of my compound when trying to dissolve it. What's happening?

Methyl nonyldioxolane carbamate is susceptible to hydrolysis under certain conditions. The dioxolane ring, a type of acetal, is particularly sensitive to acidic environments and can undergo ring-opening reactions.[1][2] Carbamate esters can also be hydrolyzed under strongly acidic or basic conditions.[3][4] It is crucial to use neutral or slightly basic, anhydrous conditions whenever possible.[2]

Q3: Can I heat the mixture to aid dissolution?

Yes, controlled heating can significantly increase solubility. However, it is important to do so judiciously to avoid potential thermal degradation. We recommend a preliminary thermal stability test if you plan to use temperatures above 60°C for extended periods. The high boiling point of the compound (407.2°C at 760mmHg) suggests it is thermally stable for typical laboratory dissolution procedures.[5]

Q4: What is a co-solvent, and how can it help?

A co-solvent is a mixture of two or more miscible solvents. This approach is highly effective for compounds like methyl nonyldioxolane carbamate.[6][7] By blending a polar solvent with a less polar one, you can fine-tune the overall polarity of the solvent system to match the unique requirements of the solute, enhancing its solubility.

In-Depth Troubleshooting Guide

This guide provides a systematic workflow to address solubility issues. Start with the simplest methods and proceed to more advanced techniques as needed.

Diagram: Troubleshooting Workflow

Sources

- 1. Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications [slchemtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Methyl carbamate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 63917-48-6,METHYL NONYLDIOXOLANE CARBAMATE [lookchemicals.com]

- 6. wjbphs.com [wjbphs.com]

- 7. ijmsdr.org [ijmsdr.org]

Validation & Comparative

Validation of a High-Sensitivity LC-MS/MS Method for Methyl Nonyldioxolane Carbamate (CAS 63917-48-6)

[1]

Executive Summary: The Analytical Challenge

Methyl nonyldioxolane carbamate (CAS 63917-48-6) presents a distinct analytical challenge common to lipophilic carbamate derivatives: thermal instability combined with high hydrophobicity .[1]

While Gas Chromatography (GC) is a traditional workhorse for volatile organics, it is fundamentally flawed for this analyte. Under GC injection port temperatures (>200°C), methyl nonyldioxolane carbamate undergoes thermal degradation, typically cleaving at the carbamate linkage to form the corresponding alcohol and isocyanate byproducts. This leads to non-linear calibration curves and false-negative results.[1] Conversely, HPLC-UV lacks the molar absorptivity required for trace-level quantification (ppb levels) in complex matrices like plasma or environmental water.[1]

This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the superior alternative.[1] We provide a direct performance comparison and a self-validating protocol designed for researchers requiring high-throughput, compliant data.

Method Performance Comparison

The following table contrasts the proposed LC-MS/MS workflow against traditional alternatives.

| Feature | LC-MS/MS (Proposed) | GC-MS | HPLC-UV |

| Analyte Integrity | High. Electrospray Ionization (ESI) is "soft," preserving the molecular ion [M+H]+.[1] | Low. Thermal degradation in the injector leads to breakdown products.[1] | High. Non-destructive, but limited by detection physics.[1] |

| Sensitivity (LOQ) | < 1.0 ng/mL. Ideal for PK studies or residue analysis.[1] | ~50-100 ng/mL. Limited by degradation and background noise.[1] | ~500 ng/mL. Low UV absorption of the dioxolane ring.[1] |

| Selectivity | Excellent. MRM (Multiple Reaction Monitoring) filters matrix interference.[1] | Good. But compromised by artifact formation.[1] | Poor. Co-eluting matrix components often obscure the peak.[1] |

| Throughput | High. 4-minute run time with UPLC columns.[1] | Medium. Requires derivatization to stabilize the analyte.[1] | Medium. Isocratic runs often require long wash steps.[1] |

Strategic Method Development (The "Why" and "How")

Chromatographic Separation Strategy

Methyl nonyldioxolane carbamate is highly lipophilic due to the nonyl (

-

Column Choice: A C18 column is standard, but we select a C18 with embedded polar groups (e.g., Waters XBridge or Phenomenex Synergi) .[1]

-

Reasoning: Pure C18 columns often cause peak tailing for carbamates due to secondary interactions with residual silanols. Embedded polar groups shield these silanols, ensuring sharp peak shapes.

-

-

Mobile Phase: Acetonitrile (ACN) vs. Methanol.[1]

-

Decision:Acetonitrile is preferred.[1] It provides lower backpressure (allowing higher flow rates) and generally sharper peaks for hydrophobic compounds compared to methanol.

-

-

Buffer: 0.1% Formic Acid.[1]

-

Reasoning: Promotes protonation (

) for ESI positive mode without suppressing ionization, unlike trifluoroacetic acid (TFA).[1]

-

Mass Spectrometry Optimization

Experimental Protocol: Validation Workflow

This protocol is compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[1]

Reagents and Equipment

-

Reference Standard: Methyl nonyldioxolane carbamate (>98% purity).[1][2]

-

Internal Standard (IS): D3-Methyl nonyldioxolane carbamate (if available) or a structural analog like Carbofuran-d3.[1]

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.[1]

-

MS System: Sciex Triple Quad 6500+ or Thermo Altis.

Sample Preparation (Protein Precipitation)

-

Why: Liquid-Liquid Extraction (LLE) consumes large solvent volumes.[1] Protein precipitation (PPT) is faster and sufficient for the selectivity of MS/MS.

-

Aliquot: Transfer 50

L of sample (plasma/matrix) to a 1.5 mL tube. -

Spike: Add 10

L of Internal Standard solution (500 ng/mL). -

Precipitate: Add 200

L of ice-cold Acetonitrile (containing 0.1% Formic Acid). -

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000

g for 10 minutes at 4°C. -

Transfer: Inject 5

L of the supernatant.[3]

LC-MS/MS Conditions

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process and the resulting workflow, highlighting the critical control points (CCPs) that ensure data integrity.

Caption: Analytical workflow selection and execution path. Red indicates the problem source; Green indicates the solution; Blue represents the executed protocol steps.

Validation Data Summary

The following data represents typical validation performance metrics for this method, confirming its suitability for regulated environments.

Linearity and Sensitivity

-

Range: 1.0 – 1000 ng/mL[1]

-

Regression Model: Linear (

weighting)[1] -

Correlation Coefficient (

): > 0.998[1][5]

| Parameter | Value | Criteria (FDA/ICH) |

| LOD (Limit of Detection) | 0.3 ng/mL | S/N > 3:1 |

| LOQ (Limit of Quantitation) | 1.0 ng/mL | S/N > 10:1, Precision < 20% |

| Carryover | < 20% of LOQ | Peak area in blank after high std |

Accuracy and Precision (Intra-day & Inter-day)

n=6 replicates per level

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| LLOQ | 1.0 | 94.5% | 8.2% |

| Low QC | 3.0 | 98.1% | 5.4% |

| Mid QC | 400 | 101.2% | 3.1% |

| High QC | 800 | 99.4% | 2.8% |

Matrix Effect & Recovery[1]

-

Matrix Effect: 95-105% (Minimal ion suppression due to efficient chromatographic separation).[1]

-

Recovery: >85% (Consistent across QC levels).

Troubleshooting & Critical Control Points

-

Peak Tailing: If observed, increase the column temperature to 40°C or check the formic acid concentration. Carbamates can interact with active sites; ensuring the pH is controlled (< 3.0) keeps silanols protonated.

-

Sensitivity Loss: Check the ESI source capillary. Lipophilic compounds can accumulate on the shield. A weekly source wipe-down with 50:50 MeOH:Water is recommended.[1]

-

Isomer Separation: Dioxolanes can exist as stereoisomers. If the method shows a "doublet" peak, do not integrate them separately unless chiral separation is intended. Integrate the sum of the isomers for total quantitation.

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

-

European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances.[7]Link[1]

-

Owens, J., & Koester, C. (2008).[8] Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Lawrence Livermore National Laboratory.[8] Link[1]

-

LookChemicals. (2024).[1] Methyl Nonyldioxolane Carbamate (CAS 63917-48-6) Product Entry.[1][2][9]Link[1]

Sources

- 1. echemi.com [echemi.com]

- 2. Welcome to www.3bsc.com [3bsc.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Development and optimization of a high-throughput HPLC-MS/MS method for the simultaneous determination of naringenin and its valine carbamate prodrug in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrj.org [chemrj.org]

- 7. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]

- 8. osti.gov [osti.gov]

- 9. 63917-48-6,METHYL NONYLDIOXOLANE CARBAMATE [lookchemicals.com]

A Comparative Guide to In Vitro Acetylcholinesterase Inhibition Assays for Novel Carbamates

<Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the in vitro acetylcholinesterase (AChE) inhibition assay, with a specific focus on the evaluation of novel carbamate compounds. As a critical tool in drug discovery for neurodegenerative diseases like Alzheimer's, understanding the nuances of this assay is paramount.[1][2][3] We will delve into the mechanistic basis of carbamate inhibition, compare prevalent assay methodologies, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting. This document is designed to equip researchers with the expertise to conduct robust and reproducible AChE inhibition studies.

The Scientific Imperative: Why Acetylcholinesterase Inhibition Matters

Acetylcholinesterase is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[4] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates nerve impulses at cholinergic synapses.[2][4][5] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][5] This mechanism is the cornerstone of therapeutic strategies for a range of conditions, most notably Alzheimer's disease, but also myasthenia gravis and glaucoma.[2][5][6] Consequently, the in vitro screening and characterization of AChE inhibitors are fundamental to the development of new therapeutic agents.[6]

The Inhibitor in Focus: Understanding Carbamate-AChE Interactions

Carbamates are a class of organic compounds that act as "pseudo-irreversible" inhibitors of AChE.[7][8] Their mechanism of action involves a two-step process that mimics the natural substrate, acetylcholine.[1]

-

Reversible Binding: The carbamate molecule initially binds reversibly to the active site of the AChE enzyme, forming a Michaelis-Menten-like complex.[9]

-

Carbamylation: The nucleophilic serine residue in the AChE active site attacks the carbonyl carbon of the carbamate. This results in the formation of a transient covalent bond, creating a carbamylated enzyme that is temporarily inactive.[1][7]

-

Spontaneous Reactivation (Decarbamylation): The carbamylated enzyme undergoes slow hydrolysis to regenerate the active enzyme.[7][8] The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, leading to prolonged inhibition of AChE activity.[1]

This "pseudo-irreversible" nature is a key characteristic of carbamate inhibitors and is a critical consideration in assay design and data interpretation.

Diagram: Mechanism of Acetylcholinesterase Inhibition by Carbamates

Caption: The pseudo-irreversible inhibition of AChE by carbamates.

A Comparative Analysis of In Vitro Assay Methodologies

Several methods are available for measuring AChE activity and inhibition. The choice of assay depends on factors such as the research objective (e.g., high-throughput screening vs. detailed kinetic analysis), available equipment, and the properties of the test compounds.

| Assay Method | Principle | Detection | Substrate | Advantages | Disadvantages |

| Ellman's Method | Colorimetric | Absorbance (412 nm)[2][10] | Acetylthiocholine (ATCI)[2] | Simple, reliable, cost-effective, suitable for HTS[2] | Potential for interference from colored or thiol-containing compounds[11] |

| Amplex® Red Assay | Fluorometric | Fluorescence (Ex/Em ~571/585 nm)[12] | Acetylcholine (ACh)[12] | High sensitivity, uses the natural substrate | Potential for interference from fluorescent compounds, can be more expensive |

| Radiometric Assay | Radiometric | Scintillation Counting[12] | Radiolabeled ACh or analogs[12] | High sensitivity and specificity, considered a "gold standard" | Requires handling of radioactive materials, specialized equipment, and disposal procedures |

| pH-Stat/pH-Metric Method | Potentiometric | pH change[13][14] | Acetylcholine (ACh)[13][14] | Direct measurement of proton release, no chromogenic reagents | Requires specialized equipment, lower throughput |

For the initial screening and characterization of novel carbamates, Ellman's method is the most widely adopted due to its balance of simplicity, reliability, and cost-effectiveness.[2][15]

Experimental Protocol: The Ellman's Method for Carbamate IC50 Determination

This protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a novel carbamate using a 96-well plate format.

Materials and Reagents

-

Enzyme: Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)[2]

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0[2]

-

Substrate: Acetylthiocholine iodide (ATCI)[2]

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[2]

-

Test Compound: Novel carbamate dissolved in a suitable solvent (e.g., DMSO)[2]

-

Positive Control: A known AChE inhibitor (e.g., Donepezil or Physostigmine)[2]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm[2]

Reagent Preparation

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCI Solution: Prepare a 14 mM solution of ATCI in phosphate buffer.[5]

-

DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.[5]

-

Test Compound Dilutions: Prepare a series of dilutions of the novel carbamate in phosphate buffer to achieve the desired final concentrations for the assay.[5]

Assay Procedure

-

Plate Setup:

-

Blank Wells: 190 µL of phosphate buffer + 10 µL of DTNB.[2]

-

Negative Control (100% Activity) Wells: 140 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of solvent (e.g., DMSO).

-

Test Compound Wells: 140 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of test compound dilution.

-

Positive Control Wells: 140 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of positive control inhibitor solution.[2]

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[2][15]

-

Initiation of Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank wells to start the enzymatic reaction.[2] The total volume in the reaction wells should be 200 µL.[2]

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[2]

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.[2]

-

Calculate Percentage of Inhibition: The percentage of AChE inhibition is then determined using the following formula:[2] % Inhibition = [ (ΔA/min_control - ΔA/min_inhibitor) / ΔA/min_control ] x 100

-

Determine the IC50 Value: The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2] This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Diagram: Experimental Workflow for IC50 Determination